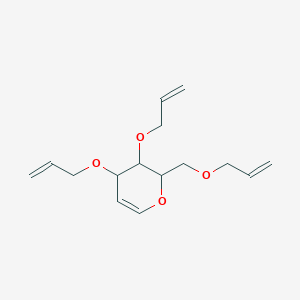
3,4,6-Tri-O-allyl-D-glucal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Tri-O-allyl-D-glucal is a carbohydrate derivative with the molecular formula C15H22O4. It is a notable compound in the field of synthetic carbohydrate chemistry due to its unique molecular structure, which allows it to participate in various chemical reactions. This compound has shown promise in research and development for cancer and diabetes treatments due to its ability to interact with specific cellular pathways.
准备方法
Synthetic Routes and Reaction Conditions
3,4,6-Tri-O-allyl-D-glucal can be synthesized through several methods. One common approach involves the use of allyl bromide and D-glucal in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The allylation process results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,4,6-Tri-O-allyl-D-glucal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in various functionalized derivatives .
科学研究应用
3,4,6-Tri-O-allyl-D-glucal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: Research has shown its potential in cancer and diabetes treatments due to its ability to modulate specific cellular pathways.
Industry: It is utilized in the production of oligosaccharides and other carbohydrate-based materials.
作用机制
The mechanism of action of 3,4,6-Tri-O-allyl-D-glucal involves its interaction with cellular pathways. Its unique molecular structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth and the regulation of glucose metabolism, making it a promising candidate for cancer and diabetes treatments.
相似化合物的比较
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another derivative of D-glucal, used in the synthesis of oligosaccharides.
3,4,6-Tri-O-benzyl-D-glucal: Utilized in glycobiology research for the synthesis of glycosides.
Uniqueness
3,4,6-Tri-O-allyl-D-glucal is unique due to its allyl groups, which provide distinct reactivity compared to acetyl or benzyl derivatives. This unique reactivity allows for different chemical transformations and applications, particularly in the synthesis of complex carbohydrates and the study of carbohydrate-protein interactions.
属性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC 名称 |
3,4-bis(prop-2-enoxy)-2-(prop-2-enoxymethyl)-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C15H22O4/c1-4-8-16-12-14-15(19-10-6-3)13(7-11-18-14)17-9-5-2/h4-7,11,13-15H,1-3,8-10,12H2 |
InChI 键 |
GMXNBEFAYKHZCQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC1C(C(C=CO1)OCC=C)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


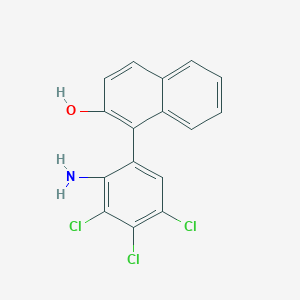
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
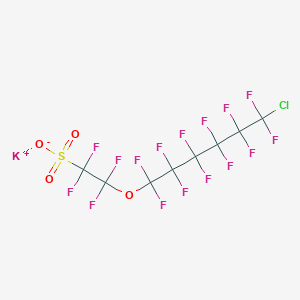

![N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B12081438.png)
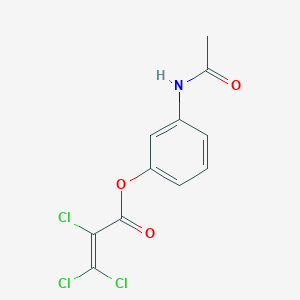




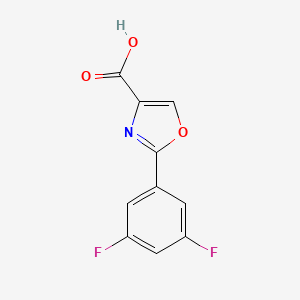
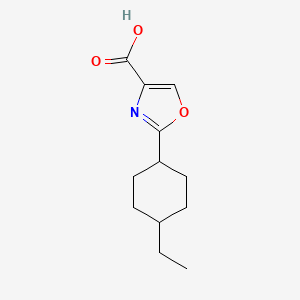
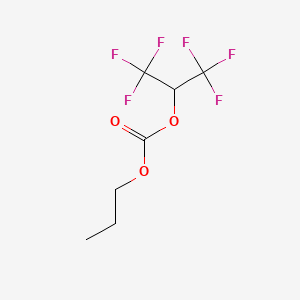
![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
